Tfpno
Description
Trifluoperazine N4'-oxide (Tfpno) is a major metabolite of trifluoperazine (TFP), a phenothiazine-class antipsychotic drug used in the treatment of schizophrenia and anxiety disorders . This compound is formed via hepatic oxidation of TFP's aliphatic side chain.
A specific radioimmunoassay (RIA) was developed to quantify this compound in human plasma, enabling precise measurement of concentrations as low as 20 pg per 200 µL sample with a coefficient of variation <5% . Pharmacokinetic studies in healthy volunteers revealed that this compound exhibits a longer elimination half-life (26.9 ± 14.0 hours) compared to TFP (21.9 ± 6.5 hours), suggesting prolonged systemic exposure .
Properties
CAS No. |
52172-25-5 |
|---|---|
Molecular Formula |
C21H24F3N3OS |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-10-oxido-2-(trifluoromethyl)phenothiazin-10-ium |
InChI |
InChI=1S/C21H24F3N3OS/c1-25-10-12-26(13-11-25)9-4-14-27(28)17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
AVBCKIGBVSFNGT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Canonical SMILES |
CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Synonyms |
TFPNO trifluoperazine N(4')-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Trifluoperazine (TFP)
Structural Relationship: Tfpno is the N4'-oxidized derivative of TFP. Pharmacokinetic Differences:
| Parameter | This compound | TFP |
|---|---|---|
| Peak Plasma Concentration | 3.7 ± 0.7 ng/mL | 2.7 ± 0.7 ng/mL |
| Time to Peak (Hours) | 3.2 ± 0.4 | 3.1 ± 0.8 |
| AUC (0–72 Hours) | 51.1 ± 9.8 ng·hr/mL | 42.2 ± 6.9 ng·hr/mL |
| Elimination Half-Life | 26.9 ± 14.0 hours | 21.9 ± 6.5 hours |
Other TFP Metabolites: Sulfoxide and 7-Hydroxytrifluoperazine
Sulfoxide Metabolite :
- Formed via oxidation of TFP's sulfur atom.
- Unlike this compound, sulfoxide has reduced receptor affinity due to altered electron distribution, leading to diminished antipsychotic activity .
7-Hydroxytrifluoperazine :
- Hydroxylation at the 7-position of the phenothiazine ring.
- Exhibits faster renal clearance compared to this compound, resulting in shorter half-life (~12–18 hours) .
Prochlorperazine N4'-Oxide
Functional Analog :
- Structurally related to this compound but derived from prochlorperazine (another phenothiazine antipsychotic).
- Similar oxidation mechanism but differs in substituent groups (e.g., chlorine vs. trifluoromethyl), affecting lipophilicity and blood-brain barrier penetration .
Key Research Findings
Clinical Implications: this compound's prolonged half-life suggests it may contribute to TFP's delayed therapeutic or toxic effects, necessitating monitoring in long-term therapy.
Comparative Stability: this compound is more stable in plasma than sulfoxide, which is prone to further metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
